Boc-NH-C4-Br

Description

Overview of 4-(Boc-amino)butyl bromide as a Synthetic Intermediate

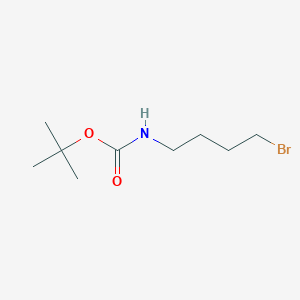

4-(Boc-amino)butyl bromide, also known by its IUPAC name tert-butyl (4-bromobutyl)carbamate, is a bifunctional organic compound that serves as a crucial reagent in multi-step organic synthesis. medkoo.comnih.gov Its structure incorporates a four-carbon aliphatic chain, with a bromine atom at one end and a nitrogen atom, protected by a tert-butoxycarbonyl (Boc) group, at the other. This arrangement makes it an ideal linker or spacer molecule. pharmaffiliates.com

As a synthetic intermediate, it is widely used as a building block for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science. sigmaaldrich.comscientificlabs.com Researchers utilize this compound to introduce a protected aminobutyl group onto a target molecule. For instance, it has been employed in the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to potential treatments for glaucoma, and in the creation of aloperine (B1664794) derivatives investigated for anti-HIV activity. medkoo.comsigmaaldrich.comchemicalbook.com Furthermore, it has been used to modify 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB) derivatives to generate improved inhibitors for the protein kinase CK2. sigmaaldrich.comchemicalbook.com Its utility as a cross-linking reagent and in the synthesis of natural products and other biologically active compounds underscores its importance in the synthetic chemist's toolkit. sigmaaldrich.comscientificlabs.comsigmaaldrich.com

Table 1: Physicochemical Properties of 4-(Boc-amino)butyl bromide

| Property | Value | Reference |

|---|---|---|

| CAS Number | 164365-88-2 | medkoo.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₈BrNO₂ | medkoo.comnih.gov |

| Molecular Weight | 252.15 g/mol | medkoo.comsigmaaldrich.com |

| Appearance | Liquid, Low-Melting Solid | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 308.8±25.0 °C (Predicted) | chemicalbook.com |

| Density | ~1.23 g/cm³ (Predicted) | chemicalbook.com |

| Storage | 2-8°C | sigmaaldrich.comsigmaaldrich.com |

Significance of the Boc Protecting Group in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most common and indispensable amine protecting groups in organic synthesis. Its primary function is to temporarily mask the reactivity of an amino group, preventing it from participating in unwanted side reactions while chemical transformations are carried out elsewhere on the molecule. masterorganicchemistry.com The Boc group is valued for its robustness and predictable reactivity. It is stable under a wide range of conditions, including exposure to most nucleophiles and bases, which allows for great flexibility in the design of synthetic routes. masterorganicchemistry.com

The introduction of the Boc group, typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), is generally efficient. masterorganicchemistry.com However, the key to its utility lies in the ease and selectivity of its removal. The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free amine. masterorganicchemistry.com This acid-lability contrasts with the stability of other protecting groups, such as the base-labile Fmoc group, enabling an "orthogonal protection" strategy where one group can be removed selectively without affecting the other. This strategy is a cornerstone of complex syntheses, particularly in solid-phase peptide synthesis. masterorganicchemistry.com The development of the Boc group was a major advance, facilitating the synthesis of complex pharmaceuticals and natural products.

Table 2: Boc Group Protection and Deprotection

| Process | Typical Reagents | Mechanism Notes | Reference |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), mild base (e.g., triethylamine) | Nucleophilic attack of the amine on the Boc anhydride (B1165640). | masterorganicchemistry.com |

| Deprotection | Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) | Acid-catalyzed cleavage forms a stable tert-butyl cation and carbamic acid, which decarboxylates. | masterorganicchemistry.com |

Role of the Bromide Moiety in Chemical Reactivity

The chemical reactivity of 4-(Boc-amino)butyl bromide is largely dictated by the bromide moiety. The bromine atom is attached to a primary carbon, making the compound a primary alkyl bromide. The carbon-bromine (C-Br) bond is polar due to the higher electronegativity of bromine compared to carbon. This polarization renders the carbon atom electrophilic (electron-deficient) and thus a prime target for attack by nucleophiles—species that are rich in electrons.

This inherent reactivity makes the bromide an excellent leaving group in nucleophilic substitution reactions. In these reactions, a nucleophile replaces the bromide ion, forming a new bond with the carbon atom. The general order of reactivity for alkyl halides in such reactions is R-I > R-Br > R-Cl > R-F, which reflects the decreasing strength of the carbon-halogen bond and the increasing stability of the resulting halide anion. Bromine's position in this series makes it reactive enough for efficient substitution under relatively mild conditions, yet often more stable and less expensive than the corresponding iodide. This reactivity is fundamental to the role of 4-(Boc-amino)butyl bromide as a linker, allowing it to be covalently attached to a wide variety of substrates through nucleophilic substitution.

Table 3: General Reactivity of Alkyl Halides in Nucleophilic Substitution

| Halogen | Bond Strength (approx. kJ/mol) | Reactivity Trend |

|---|---|---|

| F | 485 | Least Reactive |

| Cl | 339 | ↓ |

| Br | 285 | |

| I | 213 | Most Reactive |

Historical Context of 4-(Boc-amino)butyl bromide in Synthetic Chemistry

While the Boc protecting group itself was developed in the mid-20th century for peptide synthesis, the specific compound 4-(Boc-amino)butyl bromide became a prominent tool for synthetic chemists more recently. masterorganicchemistry.com Its emergence as a commercially available and widely cited building block appears to have begun in the early 2000s. A notable early citation of its use appeared in the Journal of Medicinal Chemistry in 2001. sigmaaldrich.com

Since then, its application has grown steadily, driven by the demands of drug discovery and materials science for reliable bifunctional linkers. The compound's utility lies in the convenient combination of a stable, yet easily removable, protecting group with a reactive handle for molecular assembly. This pre-packaged functionality saves synthetic steps and provides a straightforward method for introducing an amino-terminated four-carbon chain, making it a staple reagent in modern synthetic laboratories. Its history is less about a singular discovery and more about its gradual adoption as a practical solution to common synthetic challenges.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(4-bromobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGFAEREWWZBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446526 | |

| Record name | 4-(Boc-amino)butyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164365-88-2 | |

| Record name | 4-(Boc-amino)butyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-bromobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Boc Amino Butyl Bromide

Strategies for Boc Protection of Amino Functionalityorganic-chemistry.orgresearchgate.net

The introduction of the Boc group onto an amine is a fundamental transformation in multi-step organic syntheses. semanticscholar.org The Boc group's resistance to most nucleophiles and bases makes it an ideal choice for orthogonal protection strategies. organic-chemistry.org The selection of a specific methodology for N-tert-butyloxycarbonylation depends on factors such as the substrate's nature, desired chemoselectivity, and process efficiency considerations like reaction time and yield.

Reaction with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)researchgate.netorganic-chemistry.orgrsc.org

The most prevalent method for Boc protection involves the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O). wikipedia.org The mechanism involves a nucleophilic attack by the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the resulting intermediate, which releases carbon dioxide and tert-butanol (B103910), to yield the stable N-Boc protected amine. commonorganicchemistry.com

This reaction is typically conducted under aqueous or anhydrous conditions, often facilitated by a base to deprotonate the amine or neutralize the acidic byproduct. organic-chemistry.orgwikipedia.org Common bases include sodium hydroxide, sodium bicarbonate, and 4-dimethylaminopyridine (B28879) (DMAP), with solvents like water, tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or dichloromethane (B109758) being frequently employed. wikipedia.orgwikipedia.org Catalyst-free procedures have also been developed, for instance, by simply stirring the amine and Boc₂O in water. researchgate.netacs.orgorganic-chemistry.org

Table 1: Selected Conditions for N-Boc Protection using Boc₂O

| Substrate | Reagent/Catalyst | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| 4-aminobutyric acid | Boc₂O / Sodium Carbonate | Water | 25°C, 2-6 h | 93.5% | patsnap.com |

| Aniline | Boc₂O | Water (in plastic vessel) | 0.5 h | 92% | acs.org |

| Various Amines | Boc₂O | Water | Room Temp, 2 min - 6 h | Excellent | acs.orgorganic-chemistry.org |

| Amine | Boc₂O / NaOH | Water / THF | 0°C to RT | N/A | wikipedia.org |

Utilizing Active Esters and Other Boc Derivatives (e.g., Boc-ONH₂, Boc-N₃)researchgate.net

While Boc anhydride is the most common reagent, alternative Boc-donating agents have been developed for specific applications. organic-chemistry.org These include active esters and other derivatives like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON), tert-butoxycarbonyl azide (B81097) (Boc-N₃), and N-(tert-butoxycarbonyloxy)amine (Boc-ONH₂). organic-chemistry.orgsemanticscholar.orgorganische-chemie.ch These reagents can offer advantages in certain synthetic contexts, although they are generally used less frequently than Boc₂O. For example, Boc-ON is known for its high reactivity, while Boc-N₃ can be used under specific conditions. organic-chemistry.orgsemanticscholar.org The choice of reagent can be critical when dealing with sensitive substrates or when trying to avoid the byproducts of the Boc₂O reaction.

Table 2: Alternative Reagents for N-Boc Protection

| Reagent Name | Chemical Name | CAS Number | Reference(s) |

|---|---|---|---|

| Boc-ON | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | 58632-95-4 | organic-chemistry.orgacs.org |

| Boc-N₃ | tert-Butyl azidoformate | 1070-19-5 | organic-chemistry.orgsemanticscholar.org |

Catalytic Approaches for N-tert-Butyloxycarbonylation of Aminesresearchgate.net

To enhance efficiency, improve selectivity, and align with the principles of green chemistry, various catalytic systems have been developed for N-Boc protection reactions. These methods often offer milder conditions, shorter reaction times, and easier product isolation.

Ionic liquids (ILs) have emerged as effective catalysts for the N-tert-butyloxycarbonylation of amines. organic-chemistry.orgrsc.org Their role is often described as activating the Boc anhydride through hydrogen bond formation, for instance, via the C-2 hydrogen of an imidazolium (B1220033) cation. organic-chemistry.org This approach has been successfully applied to a wide range of amines, providing excellent chemoselectivity. organic-chemistry.orgresearchgate.net Many of these protocols are performed under solvent-free conditions, simplifying work-up and allowing for catalyst recycling. rsc.orgrsc.org Both Brønsted acidic and other types of ionic liquids have been shown to be effective. rsc.orgingentaconnect.com

Table 3: Examples of Ionic Liquid Catalysis for N-Boc Protection

| Catalyst | Substrate Scope | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| [C₆(mpy)₂][CoCl₄]²⁻ | Various amines, incl. halogenated anilines & amino alcohols | Solvent-free | Mild, low catalyst loading, easy product separation, high yields | rsc.org |

| [H-Suc]HSO₄ | Various amines | Room temp, neat | Excellent yields, short reaction times, reusable catalyst | rsc.org |

| 1-Alkyl-3-methylimidazolium cation ILs | Various amines | N/A | Excellent chemoselectivity, activation of Boc₂O | organic-chemistry.org |

A highly efficient and practical method for N-Boc protection involves the use of a catalytic amount of molecular iodine. organic-chemistry.org This protocol is typically performed with Boc₂O under solvent-free conditions at ambient temperature. organic-chemistry.orgresearchgate.net The method is applicable to a diverse range of aliphatic and aromatic amines and demonstrates high tolerance for other functional groups such as alcohols, phenols, and esters. researchgate.netacs.org Key advantages include rapid reaction rates, mild conditions, excellent yields, and the ability to recycle the catalyst, making it an economically and environmentally favorable option. researchgate.net

Table 4: Iodine-Catalyzed N-Boc Protection of Amines

| Substrate | Catalyst Loading | Conditions | Time | Yield | Reference(s) |

|---|---|---|---|---|---|

| Aniline | 5 mol % | rt, solvent-free | 10 min | 98% | organic-chemistry.org |

| Benzylamine | 5 mol % | rt, solvent-free | 10 min | 99% | organic-chemistry.org |

| Pyrrolidine | 5 mol % | rt, solvent-free | 10 min | 98% | organic-chemistry.org |

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has been identified as a uniquely effective medium that functions as both a solvent and an organocatalyst for the chemoselective mono-N-Boc protection of amines. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Reactions are conducted by simply mixing the amine and Boc₂O in HFIP at room temperature. organic-chemistry.org This process is remarkably fast, with most reactions completing within 5 to 30 minutes, affording the desired N-Boc derivatives in excellent yields. organic-chemistry.org A significant advantage of this method is the avoidance of common side reactions, such as the formation of isocyanates, ureas, or N,N-di-Boc products. organic-chemistry.orgresearchgate.net Furthermore, the protocol is highly chemoselective for amines in the presence of hydroxyl groups, with no oxazolidinone formation observed for amino alcohols. organic-chemistry.orgresearchgate.net The volatile nature of HFIP allows for its ready recovery and reuse without loss of activity. organic-chemistry.org

Table 5: N-Boc Protection of Amines using HFIP

| Substrate | Time | Yield | Reference(s) |

|---|---|---|---|

| Aniline | 5 min | 98% | organic-chemistry.org |

| Benzylamine | 5 min | 99% | organic-chemistry.org |

| Cyclohexylamine | 5 min | 99% | organic-chemistry.org |

| 4-Bromoaniline | 10 min | 97% | organic-chemistry.org |

Iodine Catalysis under Solvent-Free Conditions

Incorporation of the Butyl Bromide Chain

The construction of the 4-(Boc-amino)butyl bromide molecule fundamentally relies on starting materials that already possess the four-carbon backbone. The key transformations involve the strategic manipulation of functional groups at the 1 and 4 positions of the butane (B89635) chain. Two principal precursors are commonly employed: 4-aminobutanol and 4-bromobutylamine.

In the first major pathway, the synthesis begins with 4-(Boc-amino)-1-butanol . This intermediate is prepared by protecting the amino group of 4-aminobutanol with di-tert-butyl dicarbonate (Boc₂O). The crucial step for incorporating the bromide is the subsequent conversion of the terminal hydroxyl group into a bromide. This is a standard functional group transformation, often achieved using various brominating agents.

The second common strategy starts with 4-bromobutylamine or its hydrobromide salt. uni-mainz.de In this approach, the butyl bromide framework is already in place. The synthetic challenge lies in selectively protecting the primary amine with the Boc group without promoting side reactions, such as intermolecular coupling or cyclization. The reaction involves treating the amine with Boc₂O in the presence of a base. uni-mainz.de This method is direct and efficient, leveraging a commercially available starting material that contains the desired carbon skeleton and bromine atom.

Overall Synthetic Routes and Reaction Conditions

Two predominant synthetic routes have been established for the preparation of 4-(Boc-amino)butyl bromide, each with distinct starting materials and reaction conditions.

Route 1: Bromination of 4-(Boc-amino)-1-butanol

This route begins with the protection of 4-aminobutanol, followed by bromination.

Step 1: Boc Protection: 4-Aminobutanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, and a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). This reaction proceeds smoothly at room temperature to yield 4-(Boc-amino)-1-butanol.

Step 2: Bromination: The hydroxyl group of 4-(Boc-amino)-1-butanol is then converted to a bromide. A common method for this transformation is the use of phosphorus tribromide (PBr₃) in a solvent such as THF, typically at a controlled temperature between 0 and 25 °C to prevent degradation of the acid-sensitive Boc group. orgsyn.org Alternatively, other brominating conditions like the Appel reaction (using carbon tetrabromide and triphenylphosphine) can be employed.

Route 2: Boc Protection of 4-bromobutylamine

This is arguably the more direct approach, starting from 4-bromobutylamine, often used as its hydrobromide salt.

Reaction: 4-Bromobutylamine hydrobromide is reacted with di-tert-butyl dicarbonate (Boc₂O) in an alkaline environment. uni-mainz.de Common bases include potassium carbonate (K₂CO₃) or triethylamine (TEA) in a solvent like dimethylformamide (DMF) or THF. uni-mainz.denih.gov The reaction is typically stirred at room temperature for several hours. uni-mainz.denih.gov This one-step process directly yields 4-(Boc-amino)butyl bromide.

The following table summarizes the typical reaction conditions for the most common synthetic route.

| Starting Material | Reagent | Base | Solvent | Temperature | Reaction Time |

| 4-Bromobutylamine HBr | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temp | 19 hours |

| 4-Bromobutylamine HBr | Di-tert-butyl dicarbonate (Boc₂O) | Potassium Carbonate (K₂CO₃), DIEA | Dimethylformamide (DMF) | Room Temp | Overnight |

| 4-(Boc-amino)-1-butanol | Phosphorus Tribromide (PBr₃) | - | Tetrahydrofuran (THF) | 0–25 °C | - |

This table presents representative reaction conditions and may vary based on specific laboratory procedures.

Purity and Yield Optimization in 4-(Boc-amino)butyl bromide Synthesis

Optimizing the purity and yield of 4-(Boc-amino)butyl bromide is critical for its successful application in subsequent synthetic steps. High yields, often exceeding 90%, are achievable with careful control of reaction parameters. orgsyn.org However, a significant challenge in the synthesis is the formation of a major byproduct: 1-Boc-pyrrolidine . sigmaaldrich.comsigmaaldrich.com

This cyclic byproduct arises from the intramolecular nucleophilic attack of the Boc-protected amine onto the electrophilic carbon bearing the bromide. This side reaction is particularly prevalent when using the route starting from 4-bromobutylamine, as the conditions (especially the presence of a base) can facilitate this cyclization.

Strategies for Optimization:

Control of Basicity: The choice and amount of base are crucial. Using a milder base or carefully controlling the stoichiometry can minimize the rate of intramolecular cyclization.

Temperature Management: Running the reaction at controlled, often lower, temperatures can favor the desired intermolecular Boc-protection over the intramolecular cyclization, which may have a higher activation energy.

Concentration: Reaction concentration can also play a role. Higher concentrations may favor the bimolecular protection reaction, while dilute conditions can favor the unimolecular cyclization.

Purification Methods: Achieving high purity (typically >95-98%) often requires chromatographic purification. medkoo.com Flash column chromatography using a solvent system such as hexane (B92381)/ethyl acetate (B1210297) is effective at separating the desired linear product from the more polar starting amine and the less polar 1-Boc-pyrrolidine byproduct. rsc.org For some applications, recrystallization from a suitable solvent like hexane can also be used to purify the product. orgsyn.org

The following table outlines common impurities and methods to mitigate them.

| Impurity | Source | Mitigation and Removal Strategy |

| 1-Boc-pyrrolidine | Intramolecular cyclization of the product. sigmaaldrich.comsigmaaldrich.com | Control of base, temperature, and concentration during synthesis. Removal by flash column chromatography. |

| 4-Bromobutylamine | Incomplete reaction. | Use of a slight excess of Boc₂O. Removal by aqueous work-up or column chromatography. |

| Di-tert-butyl dicarbonate | Excess reagent. | Can be removed under vacuum or during chromatographic purification. orgsyn.org |

Advanced Synthetic Routes and Challenges

While the two primary routes are robust and widely used, research into more efficient and elegant synthetic strategies continues.

One-Pot Syntheses: Advanced methodologies focus on minimizing the number of synthetic steps and purification procedures. A one-pot synthesis, for instance, could involve the generation of 4-bromobutylamine from a precursor like 1,4-dibromobutane (B41627) or 4-aminobutanol, followed by in-situ Boc protection without isolating the intermediate. For example, a procedure using 1,4-dibromobutane with an amine source under phase-transfer conditions, followed by the addition of Boc₂O, represents a potential one-pot approach. rsc.org

Alternative Carbamate (B1207046) Formation: The Curtius rearrangement offers an alternative pathway to form the carbamate functional group. google.com In a hypothetical advanced route, a precursor like 5-bromopentanoic acid could be converted to its corresponding acyl azide. This intermediate would then undergo a Curtius rearrangement to form an isocyanate, which could be trapped in-situ by tert-butanol to generate 4-(Boc-amino)butyl bromide. While more complex, this method avoids starting with the amine directly and could be advantageous in certain contexts. sharif.edu

Continuous Flow Chemistry: The principles of continuous flow chemistry are being increasingly applied to protecting group manipulations. acs.orgresearchgate.net A flow-based system for the Boc protection of 4-bromobutylamine could offer superior control over reaction temperature, time, and mixing. This enhanced control could be leveraged to precisely manage the reaction conditions to maximize the yield of the desired product while minimizing the formation of 1-Boc-pyrrolidine. Thermal deprotection of N-Boc groups under flow conditions has been studied, and similar principles of precise temperature control could be applied to the synthesis. acs.orgresearchgate.net

Primary Challenge: Byproduct Formation The principal challenge across all synthetic routes remains the suppression of the intramolecular cyclization that leads to 1-Boc-pyrrolidine. sigmaaldrich.comsigmaaldrich.com This side reaction is thermodynamically favorable due to the formation of a stable five-membered ring. Any synthetic design, whether conventional or advanced, must prioritize conditions that kinetically favor the desired intermolecular reaction over this competing intramolecular pathway. This often involves a careful balance of temperature, reaction time, and reagent stoichiometry.

Reactivity and Chemical Transformations of 4 Boc Amino Butyl Bromide

The chemical behavior of 4-(Boc-amino)butyl bromide is dictated by its two primary functional groups: the terminal bromide and the Boc-protected amine. The bromide atom serves as a leaving group in nucleophilic substitution reactions, while the Boc group can be selectively removed to liberate the primary amine for further functionalization.

Nucleophilic Substitution Reactions of the Bromide

The carbon-bromine bond in 4-(Boc-amino)butyl bromide is polarized, rendering the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (SN2) reactions.

The SN2 mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion). libretexts.orgmasterorganicchemistry.com This "backside attack" leads to an inversion of stereochemical configuration if the carbon were chiral. libretexts.orgmasterorganicchemistry.com The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. masterorganicchemistry.com

A variety of nucleophiles can be employed to displace the bromide, leading to the formation of diverse molecular architectures. These reactions are fundamental in constructing new carbon-heteroatom bonds.

Table 1: Examples of SN2 Reactions with 4-(Boc-amino)butyl bromide

| Nucleophile | Product Class | General Reaction Conditions |

|---|---|---|

| Amines (R-NH₂) | Substituted Amines | Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base to neutralize the HBr byproduct. |

| Azide (B81097) (N₃⁻) | Alkyl Azides | Typically carried out using sodium azide in a polar aprotic solvent like DMF. |

| Phthalimide | N-Alkylphthalimides | Gabriel synthesis using potassium phthalimide, often in a solvent like DMF. |

| Alkoxides (R-O⁻) | Ethers | Williamson ether synthesis using an alkoxide or a corresponding alcohol with a strong base. |

| Thiolates (R-S⁻) | Thioethers (Sulfides) | Reaction with a thiol in the presence of a base, or with a pre-formed thiolate salt. |

These reactions highlight the utility of 4-(Boc-amino)butyl bromide in introducing a protected four-carbon aminoalkyl chain into various molecular scaffolds.

Intramolecular Cyclization Pathways

The dual functionality of 4-(Boc-amino)butyl bromide also allows for intramolecular reactions. When a nucleophilic center is present elsewhere in the molecule to which it is attached, the alkyl bromide can act as an electrophile in a ring-forming reaction. A common strategy involves the deprotection of the Boc group, followed by intramolecular nucleophilic attack of the resulting primary amine on an electrophilic center.

Conversely, the compound itself can undergo intramolecular cyclization under basic conditions. The deprotonated carbamate (B1207046) nitrogen can, in some cases, act as an internal nucleophile, displacing the bromide to form the five-membered heterocyclic compound, 1-Boc-pyrrolidine. This is often observed as a side product during synthesis or storage.

Furthermore, after being coupled to other molecules, the butyl bromide moiety facilitates cyclization. For instance, attachment to a suitable precursor can lead to the formation of larger heterocyclic rings, such as piperidines, which are common structural motifs in alkaloids and pharmaceuticals. researchgate.net The reaction proceeds via an intramolecular SN2 mechanism, where a nucleophile within the attached molecule attacks the electrophilic carbon, displacing the bromide.

Table 2: Intramolecular Cyclization Examples

| Reactant Type | Cyclization Product | Typical Conditions |

|---|---|---|

| 4-(Boc-amino)butyl bromide | 1-Boc-pyrrolidine | Base-mediated (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF). |

| Molecule with an appended 4-(Boc-amino)butyl bromide chain and an internal nucleophile (e.g., amine, carbanion) | 5-, 6-, or 7-membered N-heterocycles | Varies depending on the nucleophile; often involves base or metal catalysis to facilitate ring closure. researchgate.netcsic.esnih.gov |

Reactions Involving the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic, nucleophilic, and reductive environments. total-synthesis.comsemanticscholar.org Its primary role is to temporarily mask the reactivity of the amine to allow for selective chemistry at other sites, such as the bromide end of 4-(Boc-amino)butyl bromide. The most significant reaction involving this part of the molecule is its removal, or deprotection.

Deprotection Strategies of the Boc Group

The cleavage of the Boc group is a critical step in many synthetic sequences, unmasking the primary amine for subsequent reactions like acylation, alkylation, or participation in further cyclizations.

The most common method for Boc deprotection is acid-catalyzed hydrolysis. total-synthesis.com The Boc group is highly sensitive to strong acids, which selectively cleave the carbamate bond while leaving many other protecting groups (like Cbz or Fmoc) intact. highfine.commasterorganicchemistry.com

The mechanism proceeds via protonation of the carbamate's carbonyl oxygen. chemistrysteps.comcommonorganicchemistry.com This is followed by the fragmentation of the protonated intermediate, which releases the highly stable tert-butyl cation and a carbamic acid. commonorganicchemistry.commasterorganicchemistry.com The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free primary amine, which is typically protonated under the acidic conditions to form an ammonium (B1175870) salt. commonorganicchemistry.commasterorganicchemistry.com The formation of gaseous byproducts, isobutylene (B52900) (from the tert-butyl cation) and carbon dioxide, helps drive the reaction to completion. total-synthesis.comcommonorganicchemistry.com

A variety of acidic conditions can be employed for this transformation.

Table 3: Reagents for Acid-Catalyzed Boc Deprotection

| Reagent | Typical Solvent | Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Commonly used as a 25-50% solution in DCM at room temperature. highfine.commasterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate (B1210297) (EtOAc), or Methanol (MeOH) | Typically a 4M solution in an organic solvent, reacting at room temperature. |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (t-BuOAc) | Used for selective deprotection in the presence of other acid-labile groups. |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (B95107) (THF) or Water | Aqueous phosphoric acid is considered a mild and environmentally benign option. organic-chemistry.org |

| Lewis Acids (e.g., ZnBr₂, SnCl₄, TiCl₄) | Dichloromethane (DCM) | Provide neutral or mildly acidic conditions for deprotection. highfine.com |

A key feature of the Boc protecting group is its general stability towards catalytic hydrogenation. total-synthesis.comsemanticscholar.orgresearchgate.net This characteristic is crucial for synthetic strategies where other protecting groups, such as benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz), need to be selectively removed by hydrogenation while keeping the Boc-protected amine intact. highfine.commasterorganicchemistry.com This chemical orthogonality is a cornerstone of modern protecting group strategy in complex organic synthesis. semanticscholar.orgmasterorganicchemistry.com

While standard catalytic hydrogenation conditions (e.g., H₂, Pd/C at atmospheric or moderate pressure) are ineffective for Boc cleavage, some highly specific and harsh conditions have been reported in the literature for related substrates, but these are not considered standard or practical methods for deprotection. researchgate.netthalesnano.com For the vast majority of synthetic applications, catalytic hydrogenation is not a viable strategy for removing a Boc group, and its stability under these conditions is one of its most valuable attributes. highfine.comwiley-vch.de

Reduction with Dissolved Metals

The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under a variety of chemical conditions. One such set of conditions is reduction by dissolved metals, such as sodium in liquid ammonia. While this method is effective for cleaving other protecting groups like the benzyl carbamate (Cbz), the Boc group is completely stable and does not undergo cleavage under these reducing conditions. researchgate.netrsc.orgmdpi.comrsc.org This stability makes the Boc group a valuable tool in orthogonal protection strategies, where one group needs to remain intact while another is selectively removed.

Alternative Deprotection Methods (e.g., Magic Blue)

Beyond standard acidic cleavage, several alternative methods have been developed for the deprotection of the Boc group, often offering milder conditions and greater functional group tolerance.

One notable method involves the use of tris(4-bromophenyl)amminium radical cation, commonly known as "Magic Blue" (MB•+), in conjunction with a sacrificial silane (B1218182) such as triethylsilane (Et₃SiH). organic-chemistry.orgacs.org This system provides a mild and catalytic protocol for the de-tert-butylation of Boc-carbamates. acs.orgresearchgate.net The Magic Blue radical cation facilitates the cleavage of the C–O bond of the tert-butyl group, a process that is accelerated by the presence of the silane. organic-chemistry.orgacs.org This method is advantageous as it avoids the use of strong acids, high temperatures, or transition metals, making it compatible with a wide range of structurally diverse compounds. acs.orgresearchgate.net

Other alternative deprotection strategies have also been reported, each with its own set of advantages regarding selectivity and reaction conditions.

Reactions of the Boc-Carbamate Moiety

The Boc-carbamate group in 4-(Boc-amino)butyl bromide can undergo transformations other than simple deprotection. These reactions leverage the reactivity of the carbamate itself to form new functional groups.

Aminolysis of Boc-Carbamates

Aminolysis is the process of cleaving a chemical bond by reaction with an amine. While the Boc group is generally stable, N-acyl-Boc-carbamates are activated enough to undergo aminolysis. nih.govacs.org In a two-step procedure, an amide can first be treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an N-acyl-Boc-carbamate intermediate. This intermediate is sufficiently reactive to undergo subsequent reaction with a variety of amines to form a new amide bond, a process known as transamidation. nih.govacs.org

Furthermore, the direct aminolysis of simple Boc-carbamates can occur under strong basic conditions. The proposed mechanism involves the deprotonation of the N-H moiety of the carbamate by a strong base. researchgate.net This is followed by the elimination of the sterically favorable tert-butoxide (t-BuO⁻) leaving group, which generates a highly reactive isocyanate intermediate. researchgate.net This isocyanate can then be trapped by an amine to yield a urea (B33335) or by an alcohol to form a different carbamate. researchgate.net

Conversion to Ureas

A significant reaction of the Boc-carbamate moiety is its conversion into a urea. This transformation typically proceeds through an isocyanate intermediate. One practical, one-pot method involves treating the Boc-protected amine with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). organic-chemistry.orgorganic-chemistry.orgacs.org This combination facilitates the in situ generation of an isocyanate, which is then trapped by a primary or secondary amine to furnish unsymmetrical or symmetrical ureas in high yields. organic-chemistry.orgacs.org

An alternative approach utilizes aluminum amide complexes, such as those generated from trimethylaluminum. organic-chemistry.orgresearchgate.net In this method, the carbamate-protected amine reacts directly with a primary or secondary amine in the presence of the aluminum reagent to yield bi-, tri-, or tetra-substituted ureas. organic-chemistry.orgresearchgate.net A notable aspect of this reaction is its selectivity; methyl and benzyl carbamates show greater reactivity than tert-butyl carbamates, allowing for selective transformations in molecules containing multiple carbamate types. researchgate.net

Regioselectivity and Stereoselectivity in Reactions of 4-(Boc-amino)butyl bromide

The reactivity of 4-(Boc-amino)butyl bromide is dictated by its two primary functional groups: the primary alkyl bromide and the Boc-protected amine.

Regioselectivity: The compound presents two main sites for reaction. The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack, while the nitrogen atom of the carbamate has a proton that can be abstracted by a strong base. The outcome of a reaction is therefore highly dependent on the nature of the reagent used.

Nucleophilic Substitution: In the presence of a nucleophile, the most common reaction is a bimolecular nucleophilic substitution (Sₙ2) at the primary carbon bearing the bromide. This is the expected pathway for a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond at the C4 position of the butyl chain.

Elimination: Strong, sterically hindered bases could potentially induce an elimination reaction (E2) to form an alkene, although this is generally less favored for primary alkyl halides compared to substitution.

N-Deprotonation: Very strong bases, such as organolithium reagents, could deprotonate the carbamate nitrogen, creating a nucleophilic site on the nitrogen atom.

Stereoselectivity: The parent molecule, 4-(Boc-amino)butyl bromide, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not an intrinsic property of the starting material but becomes a critical consideration in reactions that generate a new chiral center.

If 4-(Boc-amino)butyl bromide reacts with a nucleophile to create a new stereocenter, the stereochemical outcome would be determined by the reaction mechanism. For instance, a classic Sₙ2 reaction proceeds with the inversion of configuration at the electrophilic carbon. However, since the starting material is achiral, this would only be relevant if the reaction created a chiral product from an achiral starting material and reagent, which is not typical without a chiral influence.

The stereoselectivity of reactions involving this compound is more commonly discussed when it is used to modify an existing chiral molecule or when it participates in a reaction catalyzed by a chiral entity. For example, the reduction of N-Boc protected amino ketones can be highly stereoselective, yielding specific diastereomers of the corresponding amino alcohols. researchgate.net However, for reactions at the bromide site of 4-(Boc-amino)butyl bromide itself, stereoselectivity is determined by the other reactants and conditions.

Applications of 4 Boc Amino Butyl Bromide in Organic Synthesis

Building Block in Complex Molecule Synthesis

The dual functionality of 4-(Boc-amino)butyl bromide renders it an important building block for creating intricate molecular architectures. scientificlabs.comsigmaaldrich.com As a cross-linking reagent, it can connect different molecular fragments. sigmaaldrich.comsigmaaldrich.com The bromide end of the molecule readily participates in nucleophilic substitution reactions, allowing the attachment of the four-carbon chain to a variety of substrates. Subsequently, the Boc-protected amine can be deprotected to reveal a primary amine, which can then undergo further reactions like acylation or coupling, extending the molecular complexity. smolecule.com This stepwise reactivity is fundamental to its role in the synthesis of natural products and other biologically significant compounds. scientificlabs.comsigmaaldrich.com

Medicinal Chemistry Applications

In medicinal chemistry, 4-(Boc-amino)butyl bromide serves as a key intermediate for synthesizing compounds with therapeutic potential. cymitquimica.comcenmed.com Its ability to introduce a flexible, amino-terminated four-carbon linker is crucial for optimizing drug-receptor interactions and modifying the pharmacological profiles of lead compounds. sigmaaldrich.comsigmaaldrich.com

| Therapeutic Area | Compound Class Synthesized | Role of 4-(Boc-amino)butyl bromide |

|---|---|---|

| Glaucoma | N-Boc-aminoalkoxyphenyl Derivatives | Key reagent for synthesizing pharmacophore precursors. sigmaaldrich.comsigmaaldrich.comcenmed.comscientificlabs.co.ukcenmed.com |

| HIV | Aloperine (B1664794) Derivatives | Used to introduce side chains to the aloperine scaffold to enhance anti-HIV activity. smolecule.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comcenmed.com |

| Cancer/Inflammation | CK2 Kinase Inhibitors | Modifier for TBB derivatives to generate improved inhibitors. sigmaaldrich.comsigmaaldrich.comcenmed.com |

Research into treatments for glaucoma has utilized 4-(Boc-amino)butyl bromide for the synthesis of N-Boc-aminoalkoxyphenyl derivatives. sigmaaldrich.comsigmaaldrich.com These molecules are designed as precursors to pharmacophore elements, which are the essential structural features required for a drug's biological activity. sigmaaldrich.comsigmaaldrich.comcenmed.comscientificlabs.co.ukcenmed.com The compound is used to introduce the N-Boc-aminobutyl side chain onto a phenolic oxygen, forming an ether linkage. This specific molecular arrangement is a key component of bivalent ligands that have shown potential ocular hypotensive effects in preclinical studies. sigmaaldrich.com

A significant application of 4-(Boc-amino)butyl bromide is in the development of novel anti-HIV agents based on the natural alkaloid aloperine. smolecule.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comcenmed.com Aloperine itself has been found to inhibit HIV-1 entry into host cells. nih.gov To enhance this antiviral potency, researchers have synthesized numerous aloperine derivatives by modifying its structure. nih.govnih.gov 4-(Boc-amino)butyl bromide is employed to add substituted side chains to the N12 position of the aloperine core. nih.gov This structural optimization has led to derivatives with significantly improved anti-HIV-1 activity, with some compounds showing a 15-fold increase in potency by arresting the virus-membrane fusion process. nih.gov

Protein kinase CK2 is a target for therapeutic intervention in diseases like cancer. nih.govnih.gov The modification of known CK2 inhibitors to improve their efficacy and properties is an active area of research. google.com Specifically, 4-(Boc-amino)butyl bromide has been used to modify derivatives of 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB), a known CK2 inhibitor. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com By introducing the Boc-aminobutyl chain, new analogues are generated with potentially improved inhibitory activity or other desirable pharmacological characteristics. sigmaaldrich.comcenmed.com

Modification of Kinase Inhibitors (e.g., CK2 Inhibitors)

Peptide Synthesis and Conjugation

The tert-butoxycarbonyl (Boc) group is a cornerstone of protecting group strategy in peptide synthesis. organic-chemistry.orgthermofisher.com 4-(Boc-amino)butyl bromide can be used to incorporate a non-standard amino acid residue or a linker arm into a peptide sequence. sigmaaldrich.comchemscene.com The Boc-protected amine allows for its use in standard solid-phase or solution-phase peptide synthesis protocols. nih.gov

After synthesis of the peptide, the terminal bromide offers a reactive handle for conjugation. cymitquimica.com This allows the peptide to be covalently attached to other molecules or surfaces. google.com For instance, peptides can be conjugated to carrier proteins to generate immunogens for antibody production or attached to solid supports for use in various biochemical assays. nih.govgoogle.com The bromoacetyl group, a related functionality, is explicitly used for its ability to selectively react with sulfhydryl groups on other molecules to form stable thioether linkages. google.com

Role in Amine Protection and Alkylation

At its core, 4-(Boc-amino)butyl bromide is a bifunctional molecule that masterfully combines the properties of a protected amine and an alkylating agent. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, rendering it stable to a wide array of reaction conditions, particularly basic and nucleophilic environments. smolecule.comorganic-chemistry.org This protection is crucial in multi-step syntheses, preventing the amine from undergoing unwanted side reactions. The Boc group can be readily removed under acidic conditions when the free amine is required for subsequent transformations. smolecule.com

The other key feature of the molecule is the terminal bromide atom, which makes the butyl chain an effective electrophile for N-alkylation reactions. This allows for the introduction of a four-carbon chain with a protected primary amine onto various nucleophilic substrates, most notably other amines. This dual functionality enables the controlled and sequential introduction of amino groups, a critical strategy in the synthesis of complex nitrogen-containing molecules.

A prime example of its utility is in the N-alkylation of piperidine (B6355638). While specific conditions can vary, a general approach involves the reaction of piperidine with 4-(Boc-amino)butyl bromide in a suitable solvent, often in the presence of a base like potassium carbonate to neutralize the hydrogen bromide formed during the reaction. researchgate.net This results in the formation of N-(4-(Boc-amino)butyl)piperidine, which can be further manipulated after the deprotection of the Boc group.

Cross-linking Reagent and Spacer

The bifunctional nature of 4-(Boc-amino)butyl bromide also lends itself to applications as a cross-linking reagent and a spacer molecule. researchgate.netsigmaaldrich.comresearchgate.netscientificlabs.com Its ability to react at two different points—via nucleophilic substitution of the bromide and, after deprotection, through reactions of the amine—allows it to link two different molecular entities.

As a spacer, the four-carbon butyl chain physically separates two parts of a molecule. This is particularly useful in the design of complex molecules where steric hindrance might be an issue or where a specific distance between two functional groups is required for biological activity or material property. For instance, it can be used to attach a functional moiety to a larger scaffold, with the butyl chain acting as a flexible linker.

Synthesis of Heterocyclic Compounds

4-(Boc-amino)butyl bromide is a valuable building block in the synthesis of various heterocyclic compounds, particularly substituted pyrrolidines and piperidines, which are prevalent motifs in many biologically active molecules and natural products. mdpi.combeilstein-journals.orgsigmaaldrich.com

In the synthesis of substituted pyrrolidines, palladium-catalyzed carboamination reactions of γ-aminoalkenes with aryl bromides have been developed. While not a direct use of 4-(Boc-amino)butyl bromide as the starting material for the ring itself, the principles of using Boc-protected amino alkenes are central. nih.govumich.edu For instance, a related N-Boc protected amine with a terminal alkene can undergo cyclization. More directly, the butylamine (B146782) portion of 4-(Boc-amino)butyl bromide can be incorporated into heterocyclic structures through multi-step synthetic sequences. One of its documented impurities is ~5% 1-boc-pyrrolidine, which forms through intramolecular cyclization. sigmaaldrich.com

The synthesis of piperidine derivatives can be achieved through the N-alkylation of a pre-existing piperidine ring with 4-(Boc-amino)butyl bromide, as previously mentioned. researchgate.net This introduces a functionalized side chain that can be further elaborated.

Natural Product Synthesis

The utility of 4-(Boc-amino)butyl bromide extends to the synthesis of natural products and their derivatives. It has been identified as a key building block for a variety of biologically active compounds. sigmaaldrich.comscientificlabs.com

Notable applications include its use in the synthesis of aloperine derivatives, which have shown potential as anti-HIV agents. sigmaaldrich.comscientificlabs.commedkoo.comscientificlabs.co.uk Aloperine is a lupin alkaloid, and the introduction of functionalized side chains is a common strategy to enhance or modify its biological activity. Furthermore, this reagent is employed in the preparation of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophores for the treatment of glaucoma. sigmaaldrich.comscientificlabs.commedkoo.comscientificlabs.co.uk It has also been used in the modification of 4,5,6,7-tetrabromobenzotriazole (TBB) derivatives to generate improved inhibitors of casein kinase 2 (CK2), a protein kinase implicated in various diseases, including cancer. sigmaaldrich.comscientificlabs.commedkoo.comscientificlabs.co.uk

Polymer Science and Material Applications

In the realm of polymer science, 4-(Boc-amino)butyl bromide and its derivatives are utilized for the functionalization of polymers and the construction of complex macromolecular structures.

Cross-linking Reagent in Polymer Functionalization

The ability of 4-(Boc-amino)butyl bromide to introduce a protected amine group onto a polymer backbone is a key aspect of its application in polymer functionalization. This amine, once deprotected, can serve as a point for further modification or for cross-linking polymer chains.

A study on the synthesis of water-soluble, fluorescent fluorene-based polymers demonstrated the use of 4-(Boc-amino)butyl bromide to introduce a functional side chain. researchgate.net This side chain, after deprotection, could be coupled with other molecules, showcasing the reagent's role in creating functional polymeric materials. researchgate.net In another example, although not using the exact compound, the hydrophobic modification of poly(γ-glutamic acid) was achieved by grafting 4-phenyl-butyl side groups via the corresponding bromide, illustrating a similar strategy for polymer functionalization. semanticscholar.org

Furthermore, research on the surface functionalization of polymer microspheres has utilized derivatives of 4-(Boc-amino)butyl bromide. researchgate.net For instance, adamantylmethylamine was reacted with 4-(Boc-amino)butyl bromide, and the resulting product was then coupled to the surface of poly(acrylic acid)-grafted poly(methyl methacrylate) microspheres. researchgate.net This demonstrates its utility in modifying the surface properties of materials.

Spacer in Macromolecular Structures

The four-carbon chain of 4-(Boc-amino)butyl bromide acts as a spacer arm, providing flexibility and distance between a polymer backbone and a functional end group. This is crucial in applications such as biosensors and drug delivery systems, where the accessibility of a ligand or drug molecule is important.

While direct examples in the literature specifically highlighting 4-(Boc-amino)butyl bromide as a spacer in macromolecular structures are part of broader synthetic schemes, its structural attributes are well-suited for this role. The concept of using spacer molecules to improve ligand accessibility on surfaces is a well-established strategy in materials science. researchgate.net The length and flexibility of the butyl chain can influence the presentation and interaction of the terminal functional group with its environment.

Analytical Characterization Methodologies for 4 Boc Amino Butyl Bromide and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the structural features of 4-(Boc-amino)butyl bromide.

NMR Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H-NMR: The proton NMR spectrum of 4-(Boc-amino)butyl bromide in deuterated chloroform (B151607) (CDCl₃) typically displays distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group (Boc) protons appear as a characteristic singlet, while the methylene (B1212753) protons of the butyl chain and the amine proton show specific chemical shifts and splitting patterns that confirm the compound's structure. For a related compound, tert-butyl N-(4-bromobutyl)carbamate, the following peaks have been reported: a singlet for the nine protons of the tert-butyl group, and multiplets for the methylene groups of the butyl chain.

¹³C-NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms. For 4-(Boc-amino)butyl bromide, distinct peaks are expected for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the four individual carbons of the butyl chain. In a similar N-Boc protected compound, the carbonyl carbon of the Boc group was observed at approximately 154.4 ppm. The presence of rotamers due to the restricted rotation around the N-Boc bond can sometimes lead to the appearance of two sets of signals in the NMR spectra. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for N-Boc Protected Amino Compounds

| Compound | Nucleus | Solvent | Chemical Shifts (δ) in ppm |

|---|---|---|---|

| tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate | ¹H-NMR | CDCl₃ | 3.85 (s, 2H, bromoacetyl CH₂), 1.45 (s, 9H, tert-butyl) |

| tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate | ¹³C-NMR | CDCl₃ | 165.4 (carbonyl), 154.4 (Boc-group) |

| (S)-2-Amino-3-(4-(tert-butyl)phenyl-3,5-d2)propanoic acid | ¹³C-NMR | D₂O + NaOD | 182.5 (C), 149.9 (C), 135.4 (t, JC-D = 8.6 Hz, C), 129.3 (CH), 57.4 (CH), 40.2 (t, JC-D = 5.3 Hz, CH₂), 33.7 (C), 30.5 (CH₃) anu.edu.au |

Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For 4-(Boc-amino)butyl bromide, ESI-MS would be expected to show a molecular ion peak corresponding to its molecular weight. In positive ion mode, adducts with sodium ([M+Na]⁺) are commonly observed. For instance, a related N-Boc protected amino alcohol, tert-butyl-(R)-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate, showed an [M+Na]⁺ peak at m/z 328.1915 in HRMS (ESI) analysis. unimi.it

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(Boc-amino)butyl bromide would exhibit characteristic absorption bands. Key expected peaks include the N-H stretch from the carbamate (B1207046), C-H stretches from the alkyl groups, a strong C=O stretch from the carbonyl of the Boc group, and C-N and C-O stretching vibrations. For a similar compound, N-(Boc)-allylglycine methyl ester, the IR spectrum showed characteristic peaks at 3359.0 cm⁻¹ (N-H stretch), 2978.3 cm⁻¹ (C-H stretch), and 1715.7 cm⁻¹ (C=O stretch). orgsyn.org

Table 2: Characteristic IR Absorption Frequencies for Boc-Protected Amines

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

|---|---|---|

| N-H | Stretch | 3400-3200 |

| C-H | Stretch (sp³) | 3000-2850 |

| C=O (carbamate) | Stretch | 1725-1700 |

| C-O | Stretch | 1300-1150 |

| C-N | Stretch | 1250-1020 |

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of 4-(Boc-amino)butyl bromide and for separating it from reaction mixtures and byproducts.

Gas Chromatography (GC)

Gas chromatography (GC) can be utilized to determine the purity of 4-(Boc-amino)butyl bromide, which is often sold at purities of ≥90% or higher as determined by techniques including GC. sigmaaldrich.comsigmaaldrich.com The compound's volatility allows for its analysis by GC, where it would be separated from impurities based on boiling point and interactions with the stationary phase. Chiral stationary phases in GC have been developed for the separation of enantiomers of various compounds, including amino acid derivatives, which could be applicable to chiral derivatives of 4-(Boc-amino)butyl bromide. uni-muenchen.de

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for analyzing 4-(Boc-amino)butyl bromide and its derivatives, especially in complex mixtures. High-resolution mass spectra (HRMS) can be obtained using an LC-MS system, providing accurate mass measurements to confirm the elemental composition. anu.edu.au For example, an Agilent 6224 TOF LC/MS Mass Spectrometer coupled to an Agilent 1290 Infinity HPLC has been used for the analysis of similar compounds, employing a C18 column and a gradient elution with water and acetonitrile (B52724) containing formic acid. anu.edu.au

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For 4-(Boc-amino)butyl bromide, this analysis confirms the presence and relative abundance of carbon, hydrogen, bromine, nitrogen, and oxygen, which is essential for verifying its molecular formula, C9H18BrNO2.

The theoretical elemental composition of 4-(Boc-amino)butyl bromide is as follows:

Carbon (C): 42.87%

Hydrogen (H): 7.20%

Bromine (Br): 31.69%

Nitrogen (N): 5.55%

Oxygen (O): 12.69% medkoo.com

Similarly, for a related derivative, 3-(Boc-amino)propyl bromide, the elemental analysis provides the following theoretical values based on its molecular formula, C8H16BrNO2:

Carbon (C): 40.35%

Hydrogen (H): 6.77%

Bromine (Br): 33.56%

Nitrogen (N): 5.88%

Oxygen (O): 13.44% medkoo.com

The following table provides a side-by-side comparison of the elemental analysis data for these two compounds.

| Element | 4-(Boc-amino)butyl bromide (C9H18BrNO2) | 3-(Boc-amino)propyl bromide (C8H16BrNO2) |

| Carbon (C) | 42.87% medkoo.com | 40.35% medkoo.com |

| Hydrogen (H) | 7.20% medkoo.com | 6.77% medkoo.com |

| Bromine (Br) | 31.69% medkoo.com | 33.56% medkoo.com |

| Nitrogen (N) | 5.55% medkoo.com | 5.88% medkoo.com |

| Oxygen (O) | 12.69% medkoo.com | 13.44% medkoo.com |

Purity Assessment Methods (e.g., Assay, Quality Level)

The purity of 4-(Boc-amino)butyl bromide is a critical parameter that is typically assessed using a combination of methods, including assay determination and adherence to specific quality levels.

Commercial suppliers often provide a guaranteed minimum purity level, which is determined by analytical techniques such as titration or chromatography. For instance, technical grade 4-(Boc-amino)butyl bromide is commonly available with an assay of ≥90% (by argentometric titration). scientificlabs.comsigmaaldrich.comsigmaaldrich.com Higher purity grades are also available, with some suppliers offering purities of 95%, 98%, or even greater than 98%. medkoo.comfishersci.comscbt.com

The "Quality Level" is another metric used by some suppliers to indicate the grade and intended use of the chemical. For example, a Quality Level of 100 often designates a product suitable for general laboratory or technical applications, while a Quality Level of 200 may indicate a higher purity product suitable for more demanding applications. sigmaaldrich.comsigmaaldrich.com

It is also important to note the presence of potential impurities. A common impurity found in technical grade 4-(Boc-amino)butyl bromide is approximately 5% 1-Boc-pyrrolidine. scientificlabs.comsigmaaldrich.comsigmaaldrich.com

The table below summarizes the different purity levels and quality grades available for 4-(Boc-amino)butyl bromide.

| Purity/Assay Level | Quality Level | Common Impurities |

| ≥90% (AT) scientificlabs.comsigmaaldrich.comsigmaaldrich.com | 100 scientificlabs.comsigmaaldrich.comsigmaaldrich.com | ~5% 1-Boc-pyrrolidine sigmaaldrich.comsigmaaldrich.com |

| 95% fishersci.com | - | Not specified |

| 98% scbt.com | - | Not specified |

| >98% medkoo.com | - | Not specified |

Future Research Directions and Emerging Applications of 4 Boc Amino Butyl Bromide

Exploration in Supramolecular Chemistry

The dual functionality of 4-(Boc-amino)butyl bromide makes it a highly attractive candidate for the construction of complex, non-covalently bonded molecular systems. The terminal bromide allows for covalent attachment to molecular platforms, while the Boc-protected amine provides a latent reactive site that can be revealed under specific chemical conditions for further modification or to introduce a key recognition site.

Future research is likely to focus on incorporating this molecule into mechanically interlocked structures such as rotaxanes and catenanes. In rotaxane synthesis, a "thread" molecule is passed through a "ring" molecule before being capped with bulky stoppers to prevent unthreading. The 4-(Boc-amino)butyl bromide can function as a precursor to the thread or be attached to the ring. For instance, a macrocycle (the ring) could be functionalized with this compound; the bromide can then be used to attach a bulky group, while the de-protected amine can serve as a hydrogen-bonding station to interact with the thread. Research has demonstrated the synthesis of amino acid- nih.govrotaxanes where N-Boc-protected rings were successfully used, highlighting the feasibility of this approach. acs.org

Another promising area is the functionalization of host molecules like cyclodextrins. Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules. By reacting the bromide end of 4-(Boc-amino)butyl bromide with the hydroxyl groups of a cyclodextrin, a "tether" with a protected amine is created. This amine can be deprotected and subsequently linked to other molecules, sensors, or surfaces. Studies have already shown the successful modification of cyclodextrins with similar Boc-protected amino-thioethers to create complex delivery systems. ucc.ie The butyl chain provides a flexible spacer, influencing the positioning and interaction of the appended functional group with guest molecules.

Table 1: Potential Applications in Supramolecular Chemistry

| Supramolecular Structure | Role of 4-(Boc-amino)butyl bromide | Potential Application |

|---|---|---|

| Rotaxanes | Precursor for thread or functionalization of the ring | Molecular machines, drug delivery |

| Catenanes | Component of interlocked rings | Molecular electronics, sensors |

| Functionalized Cyclodextrins | Tether for attaching guest molecules or sensors | Targeted drug delivery, chemical sensing |

Advanced Drug Discovery and Development

The utility of 4-(Boc-amino)butyl bromide as a versatile building block in medicinal chemistry is well-established, but its applications continue to expand into more advanced and targeted therapeutic agents. nih.govsmolecule.com Its role as a linker is crucial for creating molecules that can interact with multiple biological targets or for optimizing the pharmacokinetic properties of a drug candidate.

Detailed research findings have demonstrated its application in several key areas:

Glaucoma Treatment: It is used to synthesize N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophores designed to treat glaucoma. sigmaaldrich.comscientificlabs.comsigmaaldrich.com

Anti-HIV Agents: The compound is a key intermediate in the synthesis of aloperine (B1664794) derivatives, which have shown potential as anti-HIV agents by inhibiting viral entry. sigmaaldrich.comscientificlabs.commedkoo.com

Cancer Therapy: It has been used to modify 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB) to create more potent and selective inhibitors of protein kinase CK2, a target in cancer therapy. sigmaaldrich.comscientificlabs.comsigmaaldrich.com

Future work in this area will likely involve using 4-(Boc-amino)butyl bromide to construct more complex drug modalities. This includes its use in developing Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein. The defined length and chemical handles of 4-(Boc-amino)butyl bromide make it an ideal component for the linker portion of a PROTAC, connecting the target-binding moiety to the ligase-binding moiety.

Furthermore, its use in creating bivalent ligands—molecules that can bind to two different receptor sites simultaneously—is another promising direction. This can lead to drugs with enhanced affinity, selectivity, and novel pharmacological effects.

Table 2: Research Findings in Drug Discovery

| Therapeutic Area | Target/Application | Role of 4-(Boc-amino)butyl bromide |

|---|---|---|

| Ophthalmology | Glaucoma | Synthesis of N-Boc-aminoalkoxyphenyl precursors sigmaaldrich.comscientificlabs.comsigmaaldrich.com |

| Virology | Anti-HIV agents | Synthesis of aloperine derivatives sigmaaldrich.comscientificlabs.commedkoo.com |

Development of Novel Reagents and Catalysts Utilizing 4-(Boc-amino)butyl bromide

The development of new reagents and catalysts with tailored properties is a cornerstone of chemical innovation. 4-(Boc-amino)butyl bromide serves as an excellent starting material for creating such tools. The bromide group allows for its attachment to various scaffolds, such as polymers, silica, or large molecular frameworks, while the Boc-protected amine can be deprotected to reveal a primary amine that can act as a binding site, a basic catalyst, or a point for further functionalization.

One emerging area is in the synthesis of novel phase-transfer catalysts (PTCs). Chiral PTCs are used to control the stereochemistry of reactions run in two-phase systems. Research has shown that Boc-protected amino groups can be incorporated into complex chiral scaffolds, such as those derived from camphor, to create effective PTCs. mdpi.com By attaching 4-(Boc-amino)butyl bromide to a chiral backbone, new catalysts could be developed where the subsequent deprotected primary amine plays a crucial role in the catalytic cycle, perhaps through hydrogen bonding to one of the reactants. The synthesis of 4-substituted prolines using chiral phase-transfer catalysis highlights the importance of such reagents. acs.orgnih.gov

Similarly, it can be used to prepare novel ligands for transition metal catalysis. For example, aminophosphine (B1255530) ligands are important in asymmetric catalysis. The synthesis of these ligands often starts from N-Boc protected amino alcohols. rsc.org 4-(Boc-amino)butyl bromide could be used to introduce a protected amine onto a phosphine-containing molecule or a polymer support, leading to new, potentially recyclable, ligand systems after deprotection.

Sustainable and Green Chemistry Approaches in 4-(Boc-amino)butyl bromide Synthesis

As the principles of green chemistry become more integrated into chemical manufacturing, the development of sustainable synthetic routes for key building blocks like 4-(Boc-amino)butyl bromide is critical. Traditional methods for Boc-protection often involve harsh conditions or the use of hazardous reagents.

Recent research has focused on greener alternatives for the N-tert-butyloxycarbonylation of amines, which are directly applicable to the synthesis of 4-(Boc-amino)butyl bromide. These emerging methods aim to reduce solvent waste, avoid toxic catalysts, and improve energy efficiency.

Key green approaches include:

Water-Mediated, Catalyst-Free Synthesis: Studies have shown that the N-Boc protection of various amines can be achieved in high yields using di-tert-butyl dicarbonate (B1257347) in a water-acetone system without any added catalyst. nih.gov This method significantly reduces the reliance on volatile organic solvents and avoids potentially toxic catalysts.

Recyclable Organocatalysts: The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a recyclable organocatalyst for N-Boc protection has been reported. organic-chemistry.org The process is fast, efficient, and the HFIP can be recovered and reused, minimizing waste.

Advanced Catalytic Systems: A highly efficient method using a combination of gold and copper catalysts (AuCl3/CuI) for the N-tert-butyloxycarbonylation of amines from t-butanol and carbon monoxide has been developed. nih.govresearchgate.net This atom-economic process uses air as the oxidant and operates at room temperature, representing a significant step towards a more sustainable industrial synthesis.

The application of these green methodologies to the synthesis of 4-(Boc-amino)butyl bromide and other related compounds will reduce the environmental footprint of the chemical processes that rely on this important intermediate.

Table 3: Comparison of Synthesis Approaches for N-Boc Protection

| Method | Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Traditional Method | Base (e.g., Triethylamine) | Dichloromethane (B109758), THF | Well-established |

| Water-Mediated | None | Water/Acetone | Environmentally benign, catalyst-free, simple workup nih.gov |

| Organocatalysis | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | HFIP | Fast, high yield, recyclable catalyst/solvent organic-chemistry.org |

Q & A

Basic Question: What are the critical safety protocols for handling and storing 4-(Boc-amino)butyl bromide in laboratory settings?

Answer:

4-(Boc-amino)butyl bromide is a reactive alkylating agent and requires stringent safety measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation exposure .

- Storage: Store in a cool (<25°C), dry environment under inert gas (e.g., nitrogen) to prevent moisture absorption and degradation. Keep containers tightly sealed and away from oxidizing agents .

- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water to prevent exothermic reactions .

- Disposal: Dispose as halogenated organic waste via certified hazardous waste handlers .

Basic Question: What is the synthetic route for preparing 4-(Boc-amino)butyl bromide?

Answer:

A common synthesis involves:

Boc Protection: React 4-aminobutanol with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) with a base (e.g., triethylamine) to form 4-(Boc-amino)butanol.

Bromination: Treat the Boc-protected alcohol with phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in anhydrous DCM under nitrogen.

Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic Question: How is 4-(Boc-amino)butyl bromide utilized in organic synthesis?

Answer:

This compound serves as a key intermediate in:

- Peptide Synthesis: Introduces Boc-protected amine groups via nucleophilic substitution (e.g., coupling with thiols or amines) .

- PROTAC Linkers: Facilitates the conjugation of target-binding ligands to E3 ubiquitin ligase recruiters in proteolysis-targeting chimera (PROTAC) development .

- Polymer Functionalization: Modifies polymers or nanoparticles by alkylation to incorporate reactive amine handles .

Advanced Question: How can researchers optimize reaction yields when using 4-(Boc-amino)butyl bromide in nucleophilic substitutions?

Answer:

Key factors include:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may compete in elimination reactions. Test alternatives like acetonitrile .

- Temperature Control: Maintain 0–25°C to suppress side reactions (e.g., elimination to form alkenes).

- Catalysts: Add catalytic iodide (KI) to accelerate bromide displacement via the Finkelstein mechanism.

- Stoichiometry: Use 1.2–1.5 equivalents of nucleophile (e.g., amines, thiols) to ensure complete conversion .

Advanced Question: What are the stability profiles of 4-(Boc-amino)butyl bromide under varying conditions?

Answer:

- Thermal Stability: Decomposes above 60°C, releasing hydrogen bromide (HBr) and tert-butyl carbamate. Avoid prolonged heating .

- Moisture Sensitivity: Hydrolyzes in aqueous media to form 4-(Boc-amino)butanol. Store under anhydrous conditions .

- Acid/Base Sensitivity: The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA), necessitating pH control during reactions .

Advanced Question: Which analytical methods are most effective for characterizing 4-(Boc-amino)butyl bromide and its derivatives?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms structure (e.g., δ ~1.4 ppm for Boc methyl groups, δ ~3.4 ppm for CH₂Br) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ = 279.1 g/mol) .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity and detects hydrolysis byproducts .

Advanced Question: How can researchers troubleshoot undesired side reactions (e.g., elimination) during alkylation with 4-(Boc-amino)butyl bromide?

Answer:

- Minimize Base Strength: Use mild bases (e.g., K₂CO₃ instead of NaOH) to reduce β-hydride elimination .

- Solvent Polarity: Low-polarity solvents (e.g., toluene) disfavor elimination pathways.

- Additive Screening: Introduce crown ethers (e.g., 18-crown-6) to stabilize intermediates and enhance SN2 reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |